![molecular formula C22H15ClN2O3 B2808450 6-chloro-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyridine-3-carboxamide CAS No. 951992-02-2](/img/structure/B2808450.png)
6-chloro-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]pyridine-3-carboxamide
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Overview
Description
This would typically involve identifying the compound’s chemical formula, molecular weight, and structure. The structure can often be represented as a SMILES string or an InChI string .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It may include looking at its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and spectral data .Scientific Research Applications
Cholinesterase Inhibitory Activity
Research into benzofuran derivatives has shown that these compounds can be potent inhibitors of cholinesterase, an enzyme important for neurotransmission. Such studies contribute to the understanding of Alzheimer's disease and offer a pathway for developing therapeutic agents. For instance, a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized and found to be potent butyrylcholinesterase inhibitors, with good inhibitory effects on Aβ self-aggregation, indicating potential for Alzheimer's disease treatment (Abedinifar et al., 2018).
Complexation with Lanthanides
The study of complexation properties of similar compounds with trivalent lanthanides has been explored through spectroscopic titration studies. These findings are crucial for understanding the coordination chemistry of lanthanides, which has implications in materials science, catalysis, and medicinal chemistry (Kobayashi et al., 2019).
Antimicrobial Activity
Pyrimidine derivatives, including those structurally related to the compound , have shown promise as antimicrobial agents. Their synthesis and characterization pave the way for developing new medicines against resistant bacterial strains. A study synthesized novel pyrimidine derivatives and evaluated their antimicrobial activity, contributing to the search for new antimicrobial agents (Rathod & Solanki, 2018).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds, including those with pyridine and benzofuran moieties, remains a vibrant area. These studies not only expand the chemical space of synthetic organic chemistry but also provide new candidates for biological evaluation and material applications. For example, a study described the multicomponent synthesis of functionalized thieno[2,3-b]pyridines, demonstrating innovative approaches to compound synthesis (Dyachenko et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-6-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c1-13-17-9-8-16(25-22(27)15-7-10-19(23)24-12-15)11-18(17)28-21(13)20(26)14-5-3-2-4-6-14/h2-12H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOQNZYKUFFDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CN=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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